2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Overview
Description
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride is a chemical compound that features a pyrazole ring attached to a piperidine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and piperidine rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the pyrazole derivative.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This pyrazole intermediate is then reacted with piperidine under suitable conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)-pyridine
- 2-(1H-Pyrazol-3-yl)-benzimidazole
- 2-(1H-Pyrazol-3-yl)-thiazole
Uniqueness
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride is unique due to the presence of both pyrazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTNBFCDUUKTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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